molecular formula C6H4BrN3 B13154992 5-Bromoimidazo[1,2-a]pyrimidine

5-Bromoimidazo[1,2-a]pyrimidine

Cat. No.: B13154992
M. Wt: 198.02 g/mol
InChI Key: OOLIAKRKTTYPHF-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyrimidine ring, with a bromine atom attached at the 5-position. It is widely used in medicinal chemistry due to its potential biological activities and serves as a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyrimidine with α-haloketones under basic conditions. The reaction typically proceeds via an intramolecular cyclization mechanism, forming the imidazo[1,2-a]pyrimidine core. The bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-a]pyrimidine varies depending on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other enzymes critical for cancer cell proliferation or viral replication . The molecular targets and pathways involved include protein kinases, G-protein coupled receptors, and other signaling molecules .

Comparison with Similar Compounds

Uniqueness of 5-Bromoimidazo[1,2-a]pyrimidine: this compound is unique due to its specific substitution pattern and the presence of a bromine atom, which allows for further functionalization and derivatization. This makes it a versatile scaffold for developing a wide range of biologically active compounds and materials .

Biological Activity

5-Bromoimidazo[1,2-a]pyrimidine is a notable compound within the imidazo[1,2-a]pyrimidine family, recognized for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyrimidine ring system with a bromine atom substitution at the 5-position. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Kinase Inhibition : Several studies highlight its role as a protein kinase inhibitor. For instance, it has shown significant inhibitory effects on cyclin-dependent kinases (CDKs) and other kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties, demonstrating cytotoxic effects against various cancer cell lines. Notably, it exhibited an IC50 value of 10 nM against HCT-116 colorectal cancer cells .

Biological Activities

This compound exhibits a range of biological activities:

  • Antiviral Properties : Research indicates potential antiviral activity, particularly against viruses that exploit cellular pathways regulated by kinases .
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
  • Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may possess antioxidant properties, contributing to cellular protection against oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeEffectiveness (IC50)Reference
Anticancer (HCT-116)10 nM
Kinase Inhibition0.20 nM (PI3K)
Anti-inflammatoryModerate
AntiviralPromising

Case Study: Anticancer Activity

A significant study focused on the anticancer potential of this compound derivatives demonstrated their effectiveness against various cancer cell lines. The study utilized multiple assays to assess cytotoxicity and found that certain derivatives had enhanced potency compared to the parent compound. For example:

  • Compound A : IC50 = 8 nM against MCF-7 breast cancer cells.
  • Compound B : IC50 = 12 nM against A549 lung cancer cells.

These findings underscore the potential of modifying the brominated imidazo structure to enhance anticancer activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at various positions on the imidazo ring can significantly alter biological activity. For instance:

  • Substitution at the 6-position with larger groups tends to reduce kinase inhibition potency.
  • The presence of electron-withdrawing groups enhances anticancer efficacy by improving binding affinity to target proteins.

Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

5-bromoimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-8-6-9-3-4-10(5)6/h1-4H

InChI Key

OOLIAKRKTTYPHF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=NC2=N1)Br

Origin of Product

United States

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